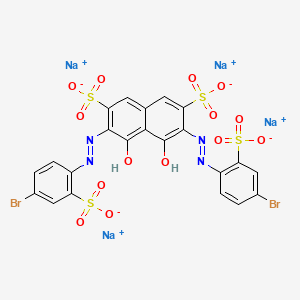
3-(Ethyldisulfanyl)-L-alanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[3-(ethyldithio)-L-alanyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[3-(ethyldithio)-L-alanyl]- typically involves the protection of amino and carboxyl groups, followed by the introduction of the ethyldithio group. One common method includes the use of N-(tert-butoxycarbonyl)-L-alanine as a starting material. The ethyldithio group is introduced via a nucleophilic substitution reaction using ethyl disulfide under basic conditions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of Glycine, N-[3-(ethyldithio)-L-alanyl]- may involve large-scale synthesis using automated peptide synthesizers
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[3-(ethyldithio)-L-alanyl]- can undergo various chemical reactions, including:
Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The ethyldithio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[3-(ethyldithio)-L-alanyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Glycine, N-[3-(ethyldithio)-L-alanyl]- involves its interaction with various molecular targets and pathways. The ethyldithio group can modulate the reactivity and binding affinity of the compound, influencing its biological activity. For example, it may interact with thiol-containing enzymes or proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine: The simplest amino acid, lacking the ethyldithio group.
L-Alanine: Another amino acid, structurally similar but without the ethyldithio modification.
Cysteine: Contains a thiol group, similar in reactivity to the ethyldithio group.
Uniqueness
Glycine, N-[3-(ethyldithio)-L-alanyl]- is unique due to the presence of the ethyldithio group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
63695-95-4 |
|---|---|
Molekularformel |
C7H14N2O3S2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
2-[[(2R)-2-amino-3-(ethyldisulfanyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3S2/c1-2-13-14-4-5(8)7(12)9-3-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
OHGDCZQFOLDGGR-YFKPBYRVSA-N |
Isomerische SMILES |
CCSSC[C@@H](C(=O)NCC(=O)O)N |
Kanonische SMILES |
CCSSCC(C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)


![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)

![3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12062860.png)


